

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nicaraven

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicaraven (also known as N,N'-propylenebis(nicotinamide)) is a synthetic compound investigated for its neuroprotective and radioprotective properties.[1] It acts as a potent hydroxyl radical scavenger and has demonstrated anti-inflammatory effects through the suppression of key signaling pathways.[2][3] This technical guide provides a comprehensive overview of the chemical structure and known synthetic routes of **Nicaraven**, tailored for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

Nicaraven is a nicotinamide derivative with the systematic IUPAC name N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide.[4] Its chemical structure consists of two nicotinamide moieties linked by a 1,2-diaminopropane backbone.

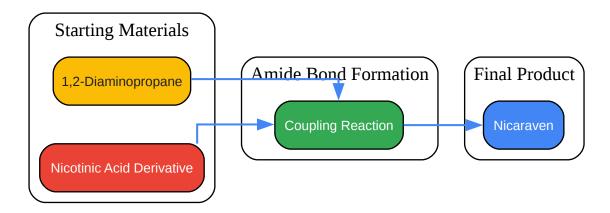


Property	Value	Source
IUPAC Name	N-[2-(pyridine-3- carbonylamino)propyl]pyridine- 3-carboxamide	[4]
Synonyms	N,N'- propylenebis(nicotinamide), Antevas, AVS	[4]
Molecular Formula	C15H16N4O2	[4][5]
Molecular Weight	284.31 g/mol	[4][5]
CAS Number	79455-30-4	[4]

Synthesis of Nicaraven

The synthesis of **Nicaraven** can be achieved through several routes, primarily involving the formation of amide bonds between nicotinic acid or its derivatives and 1,2-diaminopropane. While detailed, step-by-step publicly available protocols with complete characterization data are scarce, the fundamental approaches are outlined below based on established chemical principles.

Synthetic Strategy Workflow



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Caption: General workflow for the synthesis of Nicaraven.



Method 1: From Nicotinoyl Chloride and 1,2-Diaminopropane

This method involves the acylation of 1,2-diaminopropane with nicotinoyl chloride. The high reactivity of the acid chloride facilitates the formation of the two amide bonds.

Reaction Scheme:

2 x (Pyridine-3-carbonyl chloride) + $H_2N-CH(CH_3)-CH_2-NH_2 \rightarrow N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide + 2 HCl$

Experimental Protocol (Proposed):

- Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce nicotinoyl chloride. This reaction is typically performed in an inert solvent like toluene.
- Coupling Reaction: 1,2-Diaminopropane is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct. The solution is cooled in an ice bath.
- Nicotinoyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of 1,2-diaminopropane.
- The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction.
- Work-up and Purification: The reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure **Nicaraven**.

Method 2: From Nicotinic Acid and 1,2-Diaminopropane using a Coupling Agent



This approach utilizes a coupling agent to activate the carboxylic acid groups of nicotinic acid for amide bond formation with 1,2-diaminopropane. A common activating agent for this type of reaction is ethyl chloroformate.

Reaction Scheme:

2 x (Pyridine-3-carboxylic acid) + H₂N-CH(CH₃)-CH₂-NH₂ --(Ethyl Chloroformate, Triethylamine)--> N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide

Experimental Protocol (Proposed):

- Activation of Nicotinic Acid: Nicotinic acid is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and cooled. A tertiary amine base like triethylamine is added, followed by the dropwise addition of ethyl chloroformate to form a mixed anhydride intermediate.
- Coupling Reaction: A solution of 1,2-diaminopropane in the same solvent is then added to the reaction mixture containing the activated nicotinic acid.
- The reaction is stirred, typically at room temperature, until completion.
- Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving aqueous washes to remove byproducts and purification of the crude product by chromatography or recrystallization.

Method 3: From Methyl Nicotinate and 1,2-Diaminopropane

This method involves the direct amidation of an ester, methyl nicotinate, with 1,2-diaminopropane. This reaction often requires elevated temperatures to proceed at a reasonable rate.

Reaction Scheme:

2 x (Pyridine-3-carboxylate methyl ester) + H_2N -CH(CH₃)-CH₂-NH₂ --(Heat)--> N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide + 2 CH₃OH

Experimental Protocol (Proposed):



- Reaction: Methyl nicotinate and 1,2-diaminopropane are mixed, potentially in a suitable highboiling point solvent or neat.
- The mixture is heated to a temperature sufficient to drive the amidation reaction, with the removal of the methanol byproduct helping to drive the equilibrium towards the product.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the
 excess reactants are removed. The resulting crude **Nicaraven** is then purified using
 standard techniques such as column chromatography or recrystallization.

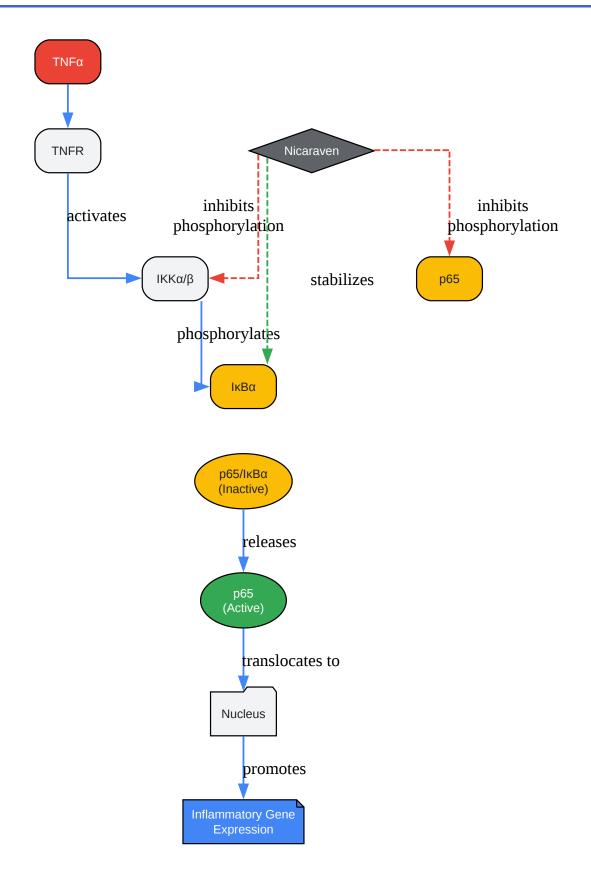
Biological Activity and Signaling Pathways

Nicaraven's therapeutic potential stems from its ability to modulate specific signaling pathways, primarily through its antioxidant and anti-inflammatory properties.

NF-kB Signaling Pathway Inhibition

Nicaraven has been shown to inhibit the TNF α -induced activation of the NF- κ B signaling pathway.[2] This is a critical pathway in the inflammatory response.





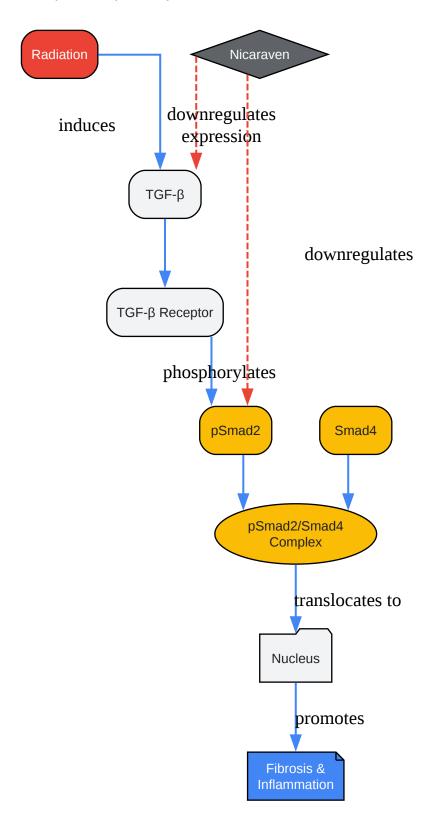
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Caption: Nicaraven's inhibition of the NF-кВ signaling pathway.



TGF-β/Smad Signaling Pathway Downregulation

In the context of radiation-induced injury, **Nicaraven** has been found to mitigate damage by downregulating the TGF-β/Smad pathway, which is involved in inflammation and fibrosis.[3][6]





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Caption: Downregulation of the TGF-β/Smad pathway by **Nicaraven**.

Conclusion

Nicaraven presents an interesting scaffold for the development of neuroprotective and radioprotective agents. The synthesis of **Nicaraven** is achievable through standard amide bond formation reactions. Further research into optimizing these synthetic routes and a more detailed exploration of its mechanism of action will be crucial for its potential clinical development. This guide provides a foundational understanding for researchers and professionals aiming to work with this promising compound.

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